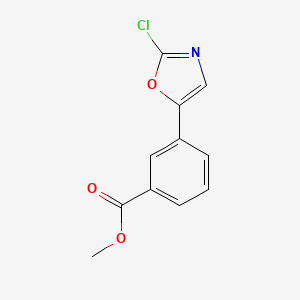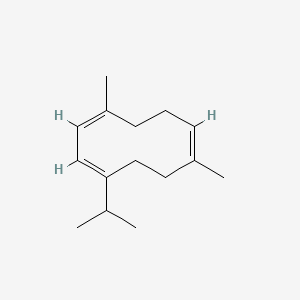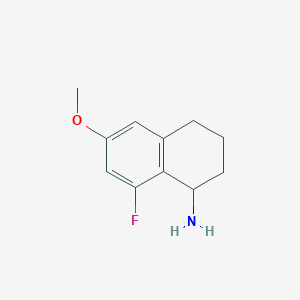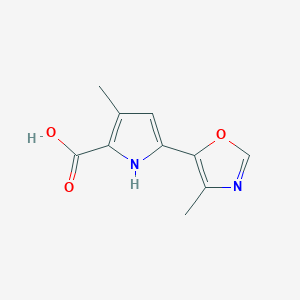![molecular formula C15H22N2O4 B13032176 3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
3-[Bis(tert-butoxycarbonyl)amino]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(tert-butoxycarbonyl)amino]pyridine is a chemical compound that features a pyridine ring substituted with a bis(tert-butoxycarbonyl)amino group. This compound is primarily used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Bis(tert-butoxycarbonyl)amino]pyridine typically involves the reaction of pyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at ambient temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient mixing and temperature control systems to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[Bis(tert-butoxycarbonyl)amino]pyridine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the tert-butoxycarbonyl groups using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Deprotection: The major product is the free amine after the removal of the tert-butoxycarbonyl groups.
Substitution: Depending on the electrophile used, various substituted pyridine derivatives can be formed.
Applications De Recherche Scientifique
3-[Bis(tert-butoxycarbonyl)amino]pyridine is widely used in scientific research due to its role as a protecting group for amines. Its applications include:
Biology: Employed in the synthesis of biologically active compounds and intermediates for drug development.
Medicine: Utilized in the preparation of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the large-scale synthesis of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The primary mechanism of action for 3-[Bis(tert-butoxycarbonyl)amino]pyridine involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, regenerating the free amine for further reactions .
Comparaison Avec Des Composés Similaires
3-Amino-4-(tert-butoxycarbonyl)aminopyridine: Another compound with a similar protecting group used for amines.
N-tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis for the protection of amino groups.
Uniqueness: 3-[Bis(tert-butoxycarbonyl)amino]pyridine is unique due to its dual tert-butoxycarbonyl protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly useful in complex multi-step syntheses where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-pyridin-3-ylcarbamate |
InChI |
InChI=1S/C15H22N2O4/c1-14(2,3)20-12(18)17(11-8-7-9-16-10-11)13(19)21-15(4,5)6/h7-10H,1-6H3 |
Clé InChI |
UJSVMPGPKXILHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)



![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)



![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine](/img/structure/B13032154.png)


![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)
![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)

